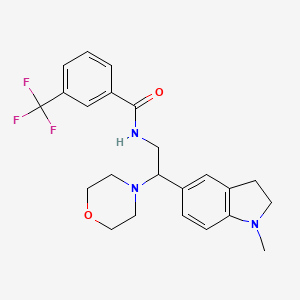
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a benzamide core, with additional functional groups including an indoline and a morpholine moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline ring is formed through reduction or cyclization reactions.
Attachment of the morpholine group: The morpholine group is introduced via nucleophilic substitution or addition reactions.
Formation of the benzamide core: The trifluoromethylbenzamide is synthesized separately and then coupled with the indoline-morpholine intermediate through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction of the benzamide group can yield corresponding amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical or physical properties.
作用機序
The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.
類似化合物との比較
Compared to other similar compounds, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a piperidine instead of a morpholine group.
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position on the benzamide ring.
These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and biological activity.
特性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c1-28-8-7-17-13-16(5-6-20(17)28)21(29-9-11-31-12-10-29)15-27-22(30)18-3-2-4-19(14-18)23(24,25)26/h2-6,13-14,21H,7-12,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTZBLLXZIETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)
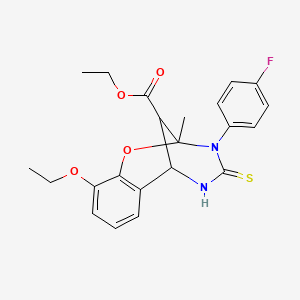
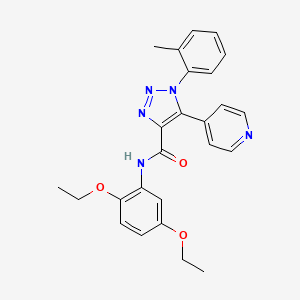
![tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2723535.png)
![2-{[(Oxolan-3-yl)methyl]sulfanyl}-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2723536.png)
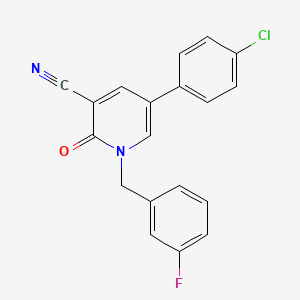
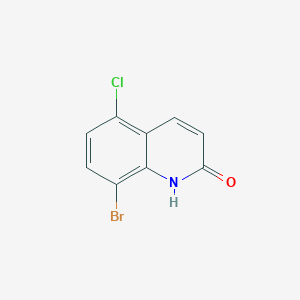
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
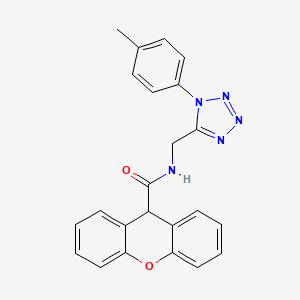
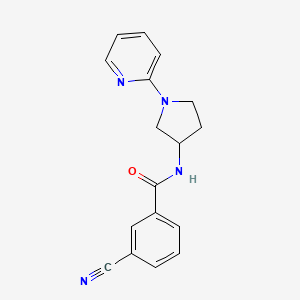
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2723548.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2723549.png)
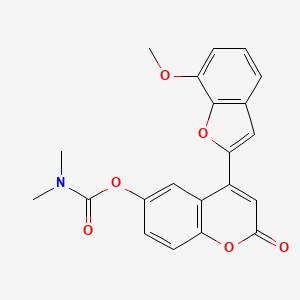
![Ethyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2723553.png)
